2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide
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Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
- The synthesis and X-ray structure determination of heterocyclic derivatives, including pyrimidinones and related compounds, have been a significant area of study. For instance, Banfield, Fallon, and Gatehouse (1987) explored the formation of heterocyclic derivatives, proposing structures based on crystallographic analysis. Their research demonstrates the fundamental aspects of chemical synthesis and structural elucidation, which are crucial for understanding the chemical properties and potential applications of these compounds (Banfield, J., Fallon, G., & Gatehouse, B. M., 1987).
Antimicrobial Activity
- Compounds derived from pyrimidine have been investigated for their antimicrobial properties. Nunna et al. (2014) synthesized novel heterocyclic compounds featuring the sulphamido moiety, demonstrating their potential antibacterial and antifungal activities. This research opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Nunna, R., et al., 2014).
Dual Inhibitory Activity
- The exploration of dual thymidylate synthase and dihydrofolate reductase inhibitors for potential therapeutic applications has been a key area of interest. Gangjee, Qiu, Li, and Kisliuk (2008) reported on potent dual inhibitors based on the pyrimidine scaffold, showcasing the therapeutic potential of these compounds in treating diseases by targeting multiple pathways (Gangjee, A., et al., 2008).
Crystal Structure Determination
- The determination of crystal structures of compounds featuring pyrimidine rings provides insights into their molecular configurations and potential interactions. Studies by Subasri et al. (2017) and others have elucidated the crystal structures of various pyrimidine derivatives, contributing to our understanding of their chemical and physical properties (Subasri, S., et al., 2017).
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-10-18(15(14)2)23-19(25)11-17-12-20(26)24-21(22-17)27-13-16-8-4-3-5-9-16/h3-10,12H,11,13H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBVVVPXTUOPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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